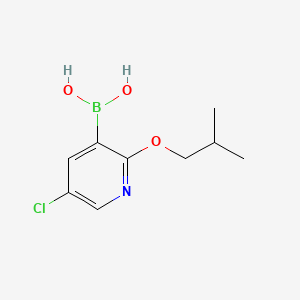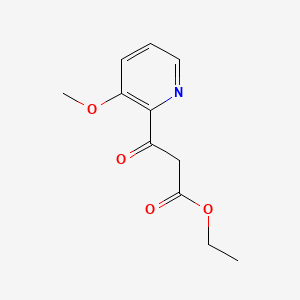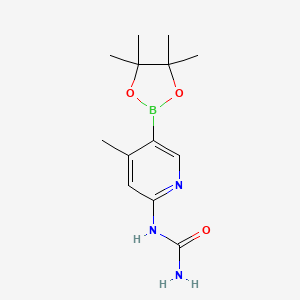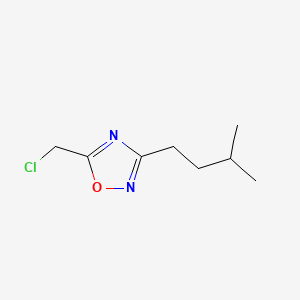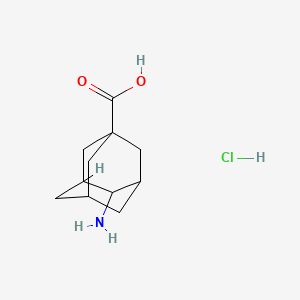
4-アミノアダマンタン-1-カルボン酸塩酸塩
概要
説明
4-Aminoadamantane-1-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H17NO2·HCl It is a derivative of adamantane, a tricyclic hydrocarbon known for its unique cage-like structure
科学的研究の応用
4-Aminoadamantane-1-carboxylic acid hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antiviral and neuroprotective effects.
Medicine: It is investigated for its potential use in treating neurological disorders such as Alzheimer’s disease.
Industry: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Safety and Hazards
作用機序
Mode of Action
The specifics of these interactions and the resulting changes are subject to ongoing research .
Biochemical Pathways
It is known that the compound can influence various biochemical processes, potentially leading to downstream effects on cellular function .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which is the proportion of the drug that enters circulation and is able to have an active effect .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Aminoadamantane-1-carboxylic acid hydrochloride. Factors such as temperature, pH, and the presence of other molecules can affect how the compound interacts with its targets and its overall effectiveness .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Aminoadamantane-1-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with adamantane, which is commercially available.
Functionalization: Adamantane is first functionalized to introduce the carboxylic acid group. This can be achieved through a series of reactions, including oxidation and subsequent carboxylation.
Amination: The carboxylic acid derivative is then subjected to amination to introduce the amino group at the desired position.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of 4-Aminoadamantane-1-carboxylic acid hydrochloride follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity.
化学反応の分析
Types of Reactions
4-Aminoadamantane-1-carboxylic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products
類似化合物との比較
Similar Compounds
Amantadine: Another adamantane derivative with antiviral and anti-Parkinsonian properties.
Memantine: A well-known NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
Rimantadine: Similar to amantadine, used as an antiviral agent.
Uniqueness
4-Aminoadamantane-1-carboxylic acid hydrochloride is unique due to its specific structural features and the presence of both amino and carboxylic acid groups. This dual functionality allows for a broader range of chemical modifications and applications compared to other adamantane derivatives.
特性
IUPAC Name |
4-aminoadamantane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2.ClH/c12-9-7-1-6-2-8(9)5-11(3-6,4-7)10(13)14;/h6-9H,1-5,12H2,(H,13,14);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYPMBCTWOYDNBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC(C2)(CC1C3N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90737499 | |
| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245645-93-5 | |
| Record name | Tricyclo[3.3.1.13,7]decane-1-carboxylic acid, 4-amino-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245645-93-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminotricyclo[3.3.1.1~3,7~]decane-1-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90737499 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
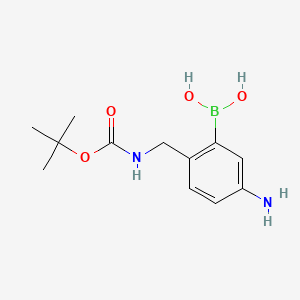
![4'-(Dimethylcarbamoyl)-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B596524.png)
![(3-(Dibenzo[b,d]thiophen-4-yl)phenyl)boronic acid](/img/structure/B596527.png)
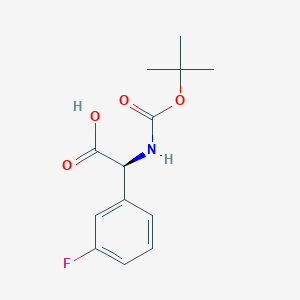


![4-[2-(4-Methoxyphenyl)ethenyl]-1-methylquinolin-1-ium iodide](/img/structure/B596533.png)
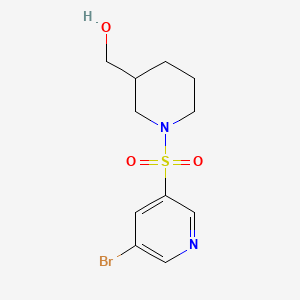
![2-(Benzo[b]thiophen-2-yl)pyridin-4-ol](/img/structure/B596536.png)
